
(3-Chloro-5-(trifluoromethyl)benzyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-(trifluoromethyl)benzyl)hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a benzyl ring substituted with chlorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine typically involves the reaction of (3-Chloro-5-(trifluoromethyl)benzyl) chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or sodium methoxide can be employed.
Major Products:
Oxidation: Azides or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(3-Chloro-5-(trifluoromethyl)benzyl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modification of enzymatic activity. The chlorine and trifluoromethyl groups contribute to the compound’s overall reactivity and binding affinity.
類似化合物との比較
- (3-Chloro-5-(trifluoromethyl)benzyl)amine
- (3-Chloro-5-(trifluoromethyl)benzyl)chloride
- (3-Chloro-5-(trifluoromethyl)benzyl)alcohol
Comparison: (3-Chloro-5-(trifluoromethyl)benzyl)hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity compared to its analogs. The hydrazine group allows for specific interactions with biological targets and enables a range of chemical transformations not possible with the amine, chloride, or alcohol derivatives.
特性
分子式 |
C8H8ClF3N2 |
|---|---|
分子量 |
224.61 g/mol |
IUPAC名 |
[3-chloro-5-(trifluoromethyl)phenyl]methylhydrazine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-2-5(4-14-13)1-6(3-7)8(10,11)12/h1-3,14H,4,13H2 |
InChIキー |
AFLZCIWAFAJVGP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




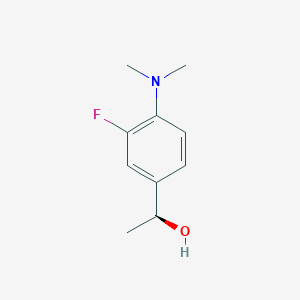

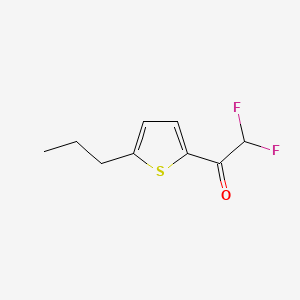
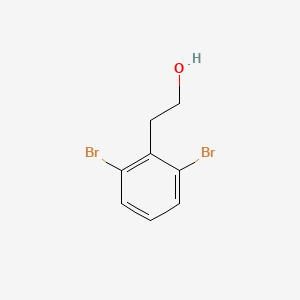
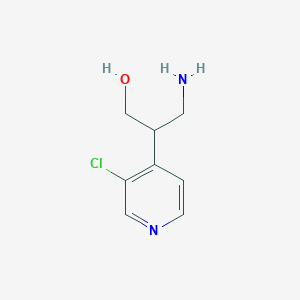
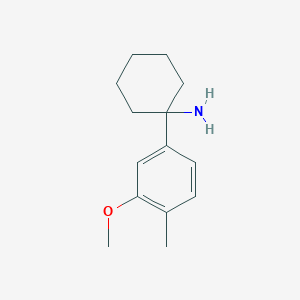
![2-[6-Bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroaceticacid](/img/structure/B13597154.png)
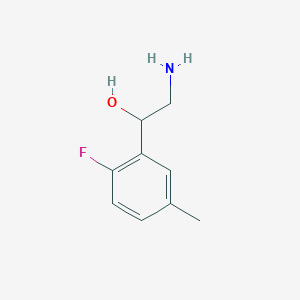
![2-(Bicyclo[2.2.2]octan-1-yl)ethan-1-amine hydrochloride](/img/structure/B13597169.png)
![3-[4-Chloro-2-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B13597174.png)


